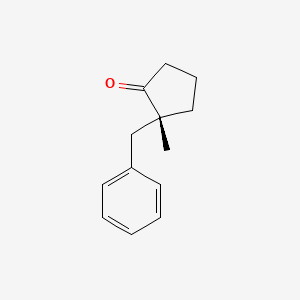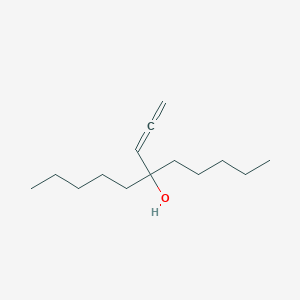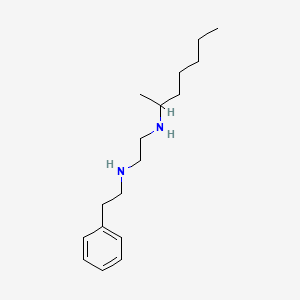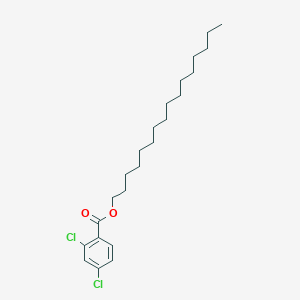![molecular formula C16H23F3N2 B14219037 (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine CAS No. 820983-40-2](/img/structure/B14219037.png)
(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrrolidine ring substituted with a butyl group and a trifluoromethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Trifluoromethylphenylmethyl Group: This step involves the reaction of the pyrrolidine intermediate with a trifluoromethylphenylmethyl halide in the presence of a strong base to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and selectivity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine: shares structural similarities with other pyrrolidine derivatives and trifluoromethyl-substituted compounds.
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine: Lacks the stereochemistry at the 3-position.
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidine: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The unique combination of the pyrrolidine ring, butyl group, and trifluoromethylphenylmethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
820983-40-2 |
|---|---|
Molecular Formula |
C16H23F3N2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
(3S)-N-butyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H23F3N2/c1-2-3-10-21(14-8-9-20-11-14)12-13-6-4-5-7-15(13)16(17,18)19/h4-7,14,20H,2-3,8-12H2,1H3/t14-/m0/s1 |
InChI Key |
OKWPFNALAQQZAO-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCN(CC1=CC=CC=C1C(F)(F)F)[C@H]2CCNC2 |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1C(F)(F)F)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)

![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)

![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)

![{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine](/img/structure/B14219028.png)
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
